8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 2-Bromo-6-methylpyridine
- 6-Bromo-2-methylpyridine
- 2-Methylimidazo[1,2-a]pyridine
Comparison: 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H6BrFN2 |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,1H3 |
InChI Key |
DMUNLZLRSSJWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)Br)F |
Origin of Product |
United States |
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